REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([N+]([O-])=O)[CH:3]=1.[CH3:14][S:15](C)=O.C[Si](C)(C)SC.C(=O)([O-])[O-].[Cs+].[Cs+]>CCOCC>[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([S:15][CH3:14])[CH:3]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
DMSO trimethyl(methylthio)silane
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Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C.C[Si](SC)(C)C
|
Name
|
Cesium carbonate
|
Quantity
|
23.13 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WASH
|
Details
|
washed with 400 mL of saturated sodium bicarbonate solution and 150 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phase were then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=CC(=C1)[N+](=O)[O-])SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |